molecular formula C22H20N2O B11406504 phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B11406504
M. Wt: 328.4 g/mol
InChI Key: JNDKZRIYRQLDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol is an organic compound that belongs to the class of benzimidazole derivatives This compound features a benzimidazole core with a phenylethyl substituent and a hydroxyl group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 2-phenylethylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to a reaction with benzaldehyde under acidic conditions to introduce the phenyl group at the 1-position of the benzimidazole ring. Finally, the hydroxyl group is introduced through a reduction reaction using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: Lacks the phenylethyl substituent.

    1-(2-Phenylethyl)benzimidazole: Lacks the hydroxyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

phenyl-[1-(2-phenylethyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C22H20N2O/c25-21(18-11-5-2-6-12-18)22-23-19-13-7-8-14-20(19)24(22)16-15-17-9-3-1-4-10-17/h1-14,21,25H,15-16H2

InChI Key

JNDKZRIYRQLDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.